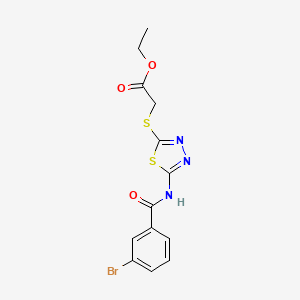
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of a thiadiazole ring, bromobenzamide moiety, and an ethyl acetate group. This compound holds significant potential in various fields due to its unique structural attributes, chemical reactivity, and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multi-step organic synthesis:
Formation of 1,3,4-thiadiazole: : Initiated with the cyclization of suitable precursors under controlled conditions.
Bromobenzamide Substitution: : Incorporation of the bromobenzamide group via an amide coupling reaction.
Thioacetate Ester Formation: : Conjugation of the thiadiazole ring with an ethyl acetate moiety, usually employing thioesterification reactions. Conditions: These reactions typically require the presence of catalysts, appropriate solvents (e.g., dichloromethane or chloroform), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, production might involve scalable methods such as:
Continuous flow synthesis for the efficient handling of intermediates and the final product.
Utilization of automated systems for precise control of reaction parameters and optimization of yield.
Análisis De Reacciones Químicas
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is reactive due to the presence of multiple functional groups:
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced, especially at the thiadiazole ring, to yield thiadiazoline derivatives.
Substitution: : The bromobenzamide part can participate in nucleophilic substitution reactions, exchanging the bromine atom with various nucleophiles.
Hydrolysis: : The ethyl acetate moiety is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid.
Common reagents include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and strong acids/bases for hydrolysis. Major products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: : Exploring its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: : Potential use in drug development, particularly as a lead compound for designing drugs targeting specific biological pathways.
Industry: : As a potential catalyst or functional material in various chemical processes.
Mecanismo De Acción
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects through interactions with molecular targets, including:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the application.
Pathways: : Modulating specific biochemical pathways involved in cell proliferation, microbial growth, or chemical catalysis.
Comparación Con Compuestos Similares
Unique Characteristics: Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate stands out due to its combined functional groups:
The thiadiazole ring imparts significant chemical reactivity.
The bromobenzamide moiety introduces a potential site for further chemical modifications.
Ethyl 2-((5-aminothiadiazol-2-yl)thio)acetate: : Lacks the bromobenzamide group.
Methyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with a methyl ester and chlorobenzamide group.
Ethyl 2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thio)acetate: : Analogous but with a bromophenyl group instead of bromobenzamide.
This compound’s versatility and reactivity make it a valuable candidate for various scientific and industrial applications. Its unique structural attributes and potential biological activities set it apart from other similar compounds.
Propiedades
IUPAC Name |
ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCUNSCCHNORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













